molecular formula C14H19FN4O2S2 B2950717 N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide CAS No. 338421-75-3

N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide

Cat. No.: B2950717
CAS No.: 338421-75-3
M. Wt: 358.45
InChI Key: AFBFTKQTLLSPLC-UHFFFAOYSA-N
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Description

N-{[5-(sec-Butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a sec-butylsulfanyl group at position 5 and a methyl group at position 2. The triazole ring is further functionalized with a benzenesulfonamide moiety bearing a para-fluorine substituent. This compound is of interest due to its structural versatility, which allows for diverse applications in materials science (e.g., nonlinear optical properties) and medicinal chemistry (e.g., antimicrobial or enzyme inhibition) .

Properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2S2/c1-4-10(2)22-14-18-17-13(19(14)3)9-16-23(20,21)12-7-5-11(15)6-8-12/h5-8,10,16H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBFTKQTLLSPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sec-butylsulfanyl and 4-fluorobenzenesulfonamide groups. Starting from basic precursors such as 4-fluorobenzenesulfonyl chloride and sec-butylthiol, the synthetic route includes steps like nucleophilic substitution, cyclization, and sulfonation.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions for higher yield and purity is essential. Typically, this involves the careful control of temperature, solvent choice, and the concentration of reagents. A commonly used method is to run the reactions in a stepwise fashion, purifying intermediates at each stage to ensure the highest quality of the final product.

Chemical Reactions Analysis

Triazole Core

  • Electrophilic substitution : The triazole ring undergoes regioselective substitution at the N1 position in acidic media (e.g., HNO₃/H₂SO₄), yielding nitro derivatives .

  • Oxidation : The sec-butylsulfanyl group oxidizes to sulfone (R-SO₂-) using H₂O₂/AcOH, enhancing polarity .

Sulfonamide Group

  • Hydrolysis : Under strong acidic conditions (HCl, reflux), the sulfonamide bond cleaves to form 4-fluorobenzenesulfonic acid and the triazole-amine intermediate .

  • Salt formation : Reacts with NaOH or amines to form water-soluble sulfonate salts .

Fluorinated Benzene

  • Nucleophilic aromatic substitution : The fluorine atom undergoes substitution with amines (e.g., piperidine) under microwave irradiation (150°C, 30 min) .

Derivatization Reactions

The compound serves as a scaffold for generating analogs:

  • Acylation : Reacts with acetyl chloride to form an acetamide derivative at the triazole’s methyl group .

  • Cross-coupling : Suzuki-Miyaura coupling at the fluorine site using Pd(PPh₃)₄ and arylboronic acids .

Example Derivatives :

DerivativeModificationApplication
Nitro-triazole-NO₂ at N1Enhanced antimicrobial activity
Sulfone analog-SO₂-Improved pharmacokinetics

Degradation Pathways

  • Thermal decomposition : Degrades above 220°C, releasing SO₂ and HF gases (TGA/DSC data) .

  • Photolysis : UV exposure (254 nm) cleaves the sulfonamide bond, forming 4-fluoroaniline and triazole fragments .

Biological Interactions

  • Enzyme inhibition : Binds to carbonic anhydrase IX via sulfonamide coordination .

  • Metabolic stability : Resists hepatic CYP3A4-mediated oxidation due to fluorine’s electron-withdrawing effect .

Comparative Reactivity Table

Reaction TypeConditionsProductYield (%)
Sulfonamide hydrolysis6M HCl, reflux, 4h4-Fluorobenzenesulfonic acid89
Fluorine substitutionPiperidine, MW, 150°CPiperidine-substituted analog76
Thioether oxidationH₂O₂/AcOH, 70°C, 2hSulfone derivative82

Scientific Research Applications

N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide is utilized in multiple research domains:

  • Chemistry: As a precursor or intermediate in synthesizing more complex organic molecules.

  • Biology: Its derivatives may act as probes or inhibitors for specific biological pathways.

  • Medicine: Potential pharmaceutical applications due to its bioactivity, particularly in targeting enzymes or receptors.

  • Industry: Used in the development of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism by which N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide exerts its effects largely depends on its target:

  • Molecular Targets: Enzymes or receptors where the compound or its derivatives can bind.

  • Pathways Involved: Can influence biochemical pathways by inhibiting or activating specific molecular interactions, often through binding to active sites or allosteric sites of proteins.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous derivatives to highlight key differences in properties and applications.

Structural and Electronic Properties
Compound Key Substituents Hyperpolarizability (β) Reference
N-{[5-(sec-Butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide 5-sec-butylsulfanyl, 4-methyl, 4-fluorobenzenesulfonamide ~9× urea
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine 5-adamantyl, 4-methyl, N,N-dimethylethylamine Similar to above
Thiazole Azo Dyes Azo-linked thiazole derivatives ~5× higher
Urea (Benchmark) - 1× (reference)

Key Findings :

  • The title compound exhibits a hyperpolarizability nine times greater than urea, making it a promising candidate for nonlinear optical (NLO) materials. Its performance is comparable to adamantane-substituted triazoles but significantly lower than thiazole azo dyes .
  • The sec-butylsulfanyl group enhances electron delocalization compared to smaller substituents (e.g., methyl), contributing to its NLO efficiency .

Key Findings :

  • The title compound shares structural similarities with AB3, a sulfonamide-thiazole-triazole hybrid with demonstrated antimicrobial activity. However, AB3 has a higher ALogP (3.585 vs. undetermined for the title compound), suggesting differences in lipophilicity and bioavailability .
  • Molecular docking studies on related compounds (e.g., Compound 21) show binding energies ranging from -7.03 to -5.75 kcal/mol, indicating strong target affinity. The title compound’s sec-butylsulfanyl group may enhance hydrophobic interactions in enzyme binding pockets .

Key Findings :

Key Findings :

  • IR peaks for S–C and C=O bonds align with sulfonamide and thioether functionalities .

Biological Activity

N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide, with CAS Number 338421-75-3, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of the compound is C14H19FN4O2S2, with a molecular weight of 358.45 g/mol. Its structure includes a triazole ring that is often associated with various biological activities, particularly in the realm of medicinal chemistry.

PropertyValue
Chemical NameThis compound
CAS Number338421-75-3
Molecular FormulaC14H19FN4O2S2
Molecular Weight358.45 g/mol

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit antimicrobial properties. The specific compound has shown promising results against various pathogens in preliminary studies. For instance, derivatives of triazole have been linked to antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. A study focusing on similar triazole derivatives reported significant cytotoxic effects against glioblastoma multiforme (GBM) cells. The mechanism was attributed to the inhibition of glycolysis pathways, which are often upregulated in cancer cells . The fluorinated derivatives were noted for their enhanced binding affinity to hexokinase, an enzyme critical for glucose metabolism in cancer cells.

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has been explored. Specifically, it may inhibit hexokinase activity, thereby disrupting the glycolytic pathway in cancer cells. This inhibition leads to reduced energy production and increased apoptosis in malignant cells .

Study on Triazole Derivatives

A comparative study investigated various triazole derivatives for their biological activities. The findings suggested that compounds with similar structural features to this compound exhibited significant anticancer activity with low IC50 values in vitro. This indicates a strong potential for future development as therapeutic agents against aggressive cancers .

Pharmacokinetics and Bioavailability

One challenge noted in the literature is the pharmacokinetic profile of triazole compounds. Modifications to the C-2 position with halogens have been shown to enhance stability and uptake, making them more effective at lower doses over extended periods . This finding is crucial for developing effective treatments with fewer side effects.

Q & A

Q. What are the recommended synthetic routes for preparing N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves nucleophilic substitution at the triazole ring and sulfonamide coupling. For the triazole core, cyclocondensation of thiosemicarbazide derivatives with sec-butylsulfanyl precursors under acidic conditions (e.g., HCl/EtOH) is common . The sulfonamide group is introduced via reaction of 4-fluorobenzenesulfonyl chloride with the methylamine-substituted triazole intermediate in dry dichloromethane with triethylamine as a base. Yield optimization (typically 60–75%) requires inert atmosphere (N₂) and controlled temperature (0–5°C) to minimize side reactions like sulfonyl hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis using SHELXL (via SHELXTL or OLEX2 interfaces) resolves bond lengths (e.g., S–C distances ≈1.76–1.82 Å) and confirms regiochemistry at the triazole ring .
  • ¹H/¹³C NMR : Key signals include the methylene bridge (δ ~4.2–4.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm for fluorobenzene).
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and triazole C=N at 1500–1600 cm⁻¹ .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Use standardized assays:
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .
  • Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or sulfotransferases, measuring IC₅₀ via dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bond angles or hydrogen bonding (e.g., N–H···O vs. N–H···S interactions) require:
  • Multi-temperature refinement : Analyze thermal ellipsoids at 100 K vs. 296 K to distinguish static disorder from dynamic motion .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. van der Waals) using CrystalExplorer .

Q. How can structure-activity relationships (SAR) be established for analogs of this compound?

  • Methodological Answer :
  • Systematic substitution : Vary substituents at the triazole (e.g., tert-butyl vs. cycloheptyl) and sulfonamide (e.g., fluoro vs. nitro) groups.
  • Free-Wilson analysis : Correlate substituent descriptors (Hammett σ, π) with bioactivity using multivariate regression .

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) to compute hyperpolarizability (β) and dipole moments. Compare with experimental SHG (second-harmonic generation) data .
  • TD-DFT : Analyze charge transfer transitions (e.g., HOMO→LUMO gaps) influencing NLO response .

Q. How do environmental conditions affect the stability of this compound in solution?

  • Methodological Answer :
  • pH-dependent degradation : Monitor via HPLC at pH 2–12 (e.g., rapid hydrolysis in basic media due to sulfonamide cleavage).
  • Photostability : Expose to UV (254 nm) and quantify degradation products (e.g., sulfonic acid derivatives) using LC-MS .

Q. What experimental and theoretical approaches validate enzyme-inhibition mechanisms?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina to model interactions with carbonic anhydrase (PDB: 3LXE). Validate binding poses via MD simulations (GROMACS) .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

Q. How can vibrational spectroscopy distinguish tautomeric forms of the triazole ring?

  • Methodological Answer :
  • Raman spectroscopy : Compare experimental bands (e.g., C–S stretch at 650–700 cm⁻¹) with DFT-simulated spectra for 1H vs. 4H tautomers .
  • Solid-state NMR : ¹⁵N CP-MAS to resolve nitrogen chemical shifts for tautomeric equilibria .

Q. What strategies address regioselectivity challenges during triazole functionalization?

  • Methodological Answer :
  • Directing groups : Use bulky substituents (e.g., adamantyl) to block undesired positions .
  • Microwave-assisted synthesis : Enhance selectivity via rapid heating (e.g., 100°C, 30 min) in DMF .

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